

HL-8: A Technical Guide to a VHL-Recruiting PI3Kα PROTAC Degrader

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This technical guide provides an in-depth overview of **HL-8**, a PROTAC specifically designed to induce the degradation of Phosphoinositide 3-kinase alpha (PI3K α). Dysregulation of the PI3K/AKT/mTOR signaling pathway is a hallmark of various cancers, making PI3K α a critical target for therapeutic intervention. **HL-8** offers a novel approach by not just inhibiting, but actively removing the PI3K α protein, potentially leading to a more profound and durable therapeutic effect.

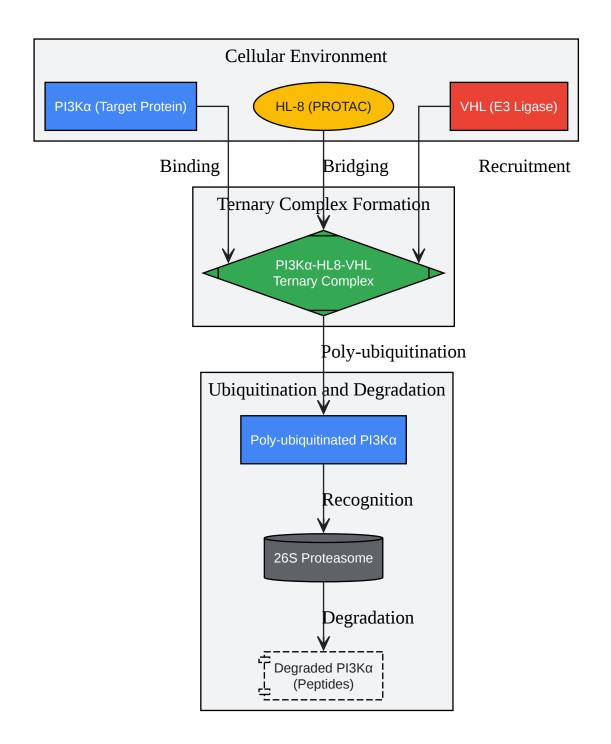
HL-8 is a heterobifunctional molecule composed of three key components: a ligand that binds to PI3Kα, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2] This guide will detail the mechanism of action of **HL-8**, present available quantitative data, provide comprehensive experimental protocols for its characterization, and include visualizations of its mechanism and associated experimental workflows.

Mechanism of Action

HL-8 functions by inducing the formation of a ternary complex between PI3K α and the VHL E3 ubiquitin ligase. This proximity, orchestrated by **HL-8**, leads to the poly-ubiquitination of PI3K α



by the E3 ligase complex. The poly-ubiquitin chain acts as a molecular tag, marking PI3K α for recognition and subsequent degradation by the 26S proteasome. The degradation of PI3K α disrupts the downstream signaling cascade, including the phosphorylation of AKT, thereby inhibiting cell proliferation and promoting apoptosis in cancer cells.[1][2]



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Figure 1: Mechanism of action of the PI3Kα PROTAC degrader **HL-8**.

Quantitative Data

The following tables summarize the available quantitative data for **HL-8** and a representative PI3K α PROTAC degrader. This data is crucial for assessing the potency and efficacy of these molecules.

Compound	Assay	Concentratio n	Result	Cell Lines	Citation
HL-8	PI3Kα Kinase Inhibition	1 nM	49.75% inhibition	N/A (in vitro)	[1][2]
HL-8	Cell Proliferation Inhibition (72h)	10 μΜ	72.18% inhibition	HT-29	[1]
50.30% inhibition	HCT-116	[1]			
96.33% inhibition	HeLa	[1]			
HL-8	PI3Kα Degradation	10 μM (2- 24h)	Significant Degradation	HeLa	[1]

Compound	DC50	Dmax	Cell Line	Citation
PROTAC PI3Kα degrader-1*	0.08 μΜ	>90%	T47D	[3]

^{*}Note: DC50 and Dmax data for **HL-8** are not readily available in the public domain. The data for "PROTAC PI3K α degrader-1" is provided as a representative example of a potent PI3K α degrader.

Experimental Protocols

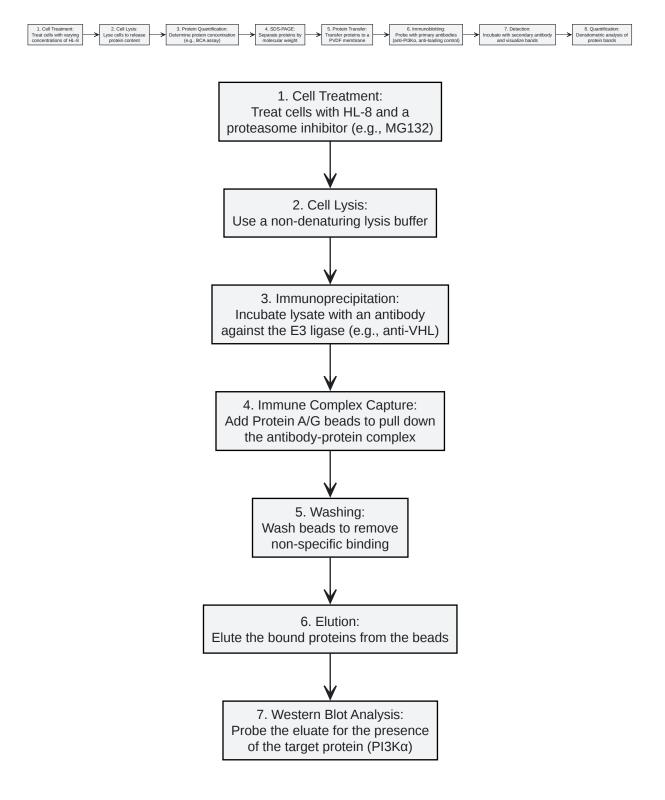


The following protocols provide detailed methodologies for key experiments to characterize the activity of **HL-8**.

Western Blot Analysis for PI3Kα Degradation

This protocol is designed to quantify the degradation of PI3K α in cells treated with **HL-8**.





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